molecular formula C10H9N3O B6260993 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one CAS No. 265107-80-0

1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B6260993
CAS No.: 265107-80-0
M. Wt: 187.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that features both imidazole and pyridine rings. These structures are known for their significant roles in medicinal chemistry due to their ability to interact with biological targets. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the pyridine ring can be formed through cyclization reactions involving aldehydes and ammonia .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production. The scalability of the synthesis process is also considered to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings .

Scientific Research Applications

1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-1-yl)ethanone: Similar structure but lacks the pyridine ring.

    3-(1H-imidazol-1-yl)pyridine: Contains both imidazole and pyridine rings but differs in the position of the functional groups.

    1-(1H-imidazol-1-yl)-3-pyridinylmethanone: Similar structure with a different substitution pattern

Uniqueness

1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one is unique due to its specific arrangement of the imidazole and pyridine rings, which allows for distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

265107-80-0

Molecular Formula

C10H9N3O

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.